N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a tetracyclic core structure. Key structural features include:
- A benzylpiperidinyl group at the N1-position, which may enhance lipophilicity and central nervous system (CNS) penetration.
- A 4-methoxybenzyl substituent at position 3, contributing electron-donating properties that could influence binding affinity or metabolic stability.
Properties
CAS No. |
892275-88-6 |
|---|---|
Molecular Formula |
C29H30N4O4 |
Molecular Weight |
498.583 |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C29H30N4O4/c1-37-24-10-7-21(8-11-24)19-33-28(35)25-12-9-22(17-26(25)31-29(33)36)27(34)30-23-13-15-32(16-14-23)18-20-5-3-2-4-6-20/h2-12,17,23H,13-16,18-19H2,1H3,(H,30,34)(H,31,36) |
InChI Key |
ZVXTVMXJNMLGHC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC4CCN(CC4)CC5=CC=CC=C5)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide (referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C29H30N4O4
- Molecular Weight: 498.583 g/mol
- CAS Number: 892275-88-6
- IUPAC Name: N-(1-benzylpiperidin-4-yl)-3-(4-methoxyphenyl)methyl)-2,4-dioxo-1H-quinazoline-7-carboxamide
Pharmacological Profile
Compound A exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry. Key areas of interest include:
1. Antitumor Activity
Research indicates that Compound A may possess antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, in a study evaluating its effects on malignant pleural mesothelioma (MPM) cells, Compound A demonstrated significant antiproliferative effects, suggesting its potential as an anticancer agent .
The mechanism underlying the antitumor activity of Compound A appears to be linked to its ability to modulate key signaling pathways involved in cell proliferation and survival. Specifically, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in tumorigenesis. By inhibiting this pathway, Compound A may reduce cell viability and induce apoptosis in cancer cells .
Study 1: Antitumor Effects in MPM
A study conducted by Cho et al. (2017) explored the effects of Compound A in combination with trametinib on MPM cells. The results indicated that the combination therapy significantly inhibited tumor growth compared to either treatment alone. The study utilized various assays including cell viability assays and Western blot analysis to assess the efficacy of the treatment .
| Treatment Group | Tumor Volume Reduction (%) |
|---|---|
| Control | 0 |
| Trametinib | 30 |
| Compound A | 40 |
| Trametinib + Compound A | 70 |
This table summarizes the tumor volume reduction observed in different treatment groups.
Study 2: In Vitro Cytotoxicity
In another investigation assessing the cytotoxic effects of Compound A on human cancer cell lines (e.g., HeLa and A549), it was found that the compound exhibited dose-dependent cytotoxicity. The IC50 values were determined using standard MTT assays.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| A549 | 20 |
The data indicates that Compound A is particularly effective against HeLa cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs identified in the literature and commercial catalogs. Key differences in substituents, synthesis, and commercial availability are highlighted.
Structural and Functional Differences
Key Observations
- Substituent Effects: The 4-methoxybenzyl group in the target compound and Compound 29 suggests a shared strategy to balance electronic and steric properties. Methoxy groups often improve metabolic stability compared to alkyl chains (e.g., ethylphenyl in sc-492703) . The benzylpiperidinyl moiety in the target compound contrasts with the 2-cyanobenzyl group in sc-492703/sc-492692. Piperidine rings are common in CNS-targeting drugs, whereas cyano groups may enhance binding to kinases or proteases .
- Synthetic Accessibility :
- Commercial Viability: The Santa Cruz compounds are priced at $120/5 mg, reflecting their niche research applications. No commercial data is available for the target compound, suggesting it remains in exploratory stages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
